molecular formula C7H4BrF4N B1412173 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227502-05-7

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1412173
M. Wt: 258.01 g/mol
InChI Key: XLBMZOCALOEEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrF4N and a molecular weight of 258.01 . It is used in various chemical reactions and has applications in different industries .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with bromomethyl, fluoro, and trifluoromethyl substituents . The presence of these substituents significantly influences the chemical properties of the compound .


Physical And Chemical Properties Analysis

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine has a predicted boiling point of 212.2±35.0 °C and a predicted density of 1.721±0.06 g/cm3 . Its pKa is predicted to be -6.03±0.22 .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and specific target organ toxicity following single exposure . The target organ is the respiratory system .

Future Directions

Trifluoromethylpyridines, such as 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-(bromomethyl)-6-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBMZOCALOEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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